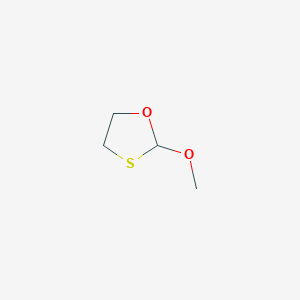

1,3-Oxathiolane, 2-methoxy-

Description

Significance of Five-Membered Heterocycles in Synthetic Chemistry

Five-membered heterocyclic compounds are a cornerstone in the fields of organic and medicinal chemistry. mdpi.comfrontiersin.org These cyclic structures, which incorporate at least one atom other than carbon within a five-membered ring, are integral to a vast array of natural products, including vitamins, hormones, and alkaloids. globalscientificjournal.com Their prevalence stems from their unique physicochemical properties, which can enhance metabolic stability, solubility, and bioavailability when incorporated into larger molecules. mdpi.comnih.gov The inclusion of heteroatoms like nitrogen, oxygen, and sulfur imparts polarity and facilitates crucial intermolecular interactions such as hydrogen bonding and aromatic stacking. nih.gov

In drug discovery, these heterocycles serve as essential structural motifs in many clinically effective drugs. mdpi.com They can function as zinc-binding groups, linkers, or head groups in complex bioactive molecules, contributing significantly to binding activity and selective recognition of biological targets. mdpi.comnih.gov Consequently, the development of novel synthetic methodologies for creating and functionalizing five-membered heterocycles remains a vibrant and critical area of research, aimed at discovering new therapeutic agents and advanced materials. mdpi.comfrontiersin.org

General Overview of 1,3-Oxathiolane (B1218472) Derivatives

Within the broad class of five-membered heterocycles, the 1,3-oxathiolane system has garnered significant attention. jocpr.com This saturated ring contains one oxygen and one sulfur atom at the 1- and 3-positions, respectively. wikipedia.org Derivatives of this core structure are particularly recognized for their role as intermediates in the synthesis of many biologically active compounds. jocpr.com

The most prominent application of 1,3-oxathiolane derivatives is in the development of antiviral nucleoside analogues. beilstein-journals.org Two notable examples, Lamivudine (B182088) (3TC) and Emtricitabine (FTC), are essential medicines for the treatment of HIV and Hepatitis B. beilstein-journals.orgnih.gov These drugs feature a 1,3-oxathiolane ring in place of the natural ribose sugar, a modification that enhances their pharmacological profile. beilstein-journals.org Beyond antiviral activity, various 1,3-oxathiolane derivatives have been reported to exhibit a wide spectrum of biological effects, including antifungal and anticonvulsant properties. jocpr.com The synthesis of the 1,3-oxathiolane ring is most commonly achieved through the acid-catalyzed cyclocondensation of an aldehyde or ketone with 2-mercaptoethanol (B42355). wikipedia.org

Unique Structural Features and Electronic Characteristics of the 1,3-Oxathiolane Ring System

The 1,3-oxathiolane ring is a saturated five-membered heterocycle with the molecular formula (CH₂)₃OS. wikipedia.org Its structure is characterized by a non-planar, puckered conformation that minimizes steric strain. vulcanchem.com The presence of two different heteroatoms, oxygen and sulfur, at non-adjacent positions creates a unique electronic environment.

This mixed heteroatom system exhibits properties intermediate between those of its analogues, 1,3-dioxolane (B20135) (containing two oxygen atoms) and 1,3-dithiolane (B1216140) (containing two sulfur atoms). The oxygen atom contributes electronegativity, while the larger sulfur atom introduces polarizability and can act as a soft nucleophile. solubilityofthings.com This combination influences the ring's stability and reactivity. For instance, 1,3-oxathiolanes are generally more reactive than 1,3-dioxolanes due to the nucleophilic character of the sulfur atom, yet they are often more stable towards acidic or oxidative conditions than 1,3-dithiolanes, whose C-S bonds are weaker than the C-O bonds in oxathiolanes. The sulfur atom can also be oxidized to form corresponding sulfoxides and sulfones, further expanding the chemical diversity and reactivity of these systems. tandfonline.comresearchgate.net

| Feature | 1,3-Dioxolane | 1,3-Oxathiolane | 1,3-Dithiolane |

|---|---|---|---|

| Heteroatoms | Two Oxygen | One Oxygen, One Sulfur | Two Sulfur |

| Molecular Formula | C₃H₆O₂ | C₃H₆OS | C₃H₆S₂ |

| General Reactivity | Stable, used as protecting group | Moderately stable, sulfur is nucleophilic | Prone to ring-opening, less stable in acidic/oxidative conditions |

| Typical Synthesis | Acid-catalyzed cyclization of 1,2-diols with carbonyls | Acid-catalyzed cyclization of 2-mercaptoethanol with carbonyls | Acid-catalyzed cyclization of 1,2-ethanedithiol (B43112) with carbonyls |

Focus on 1,3-Oxathiolane, 2-methoxy-: A Distinctive Motif in Chemical Research

The compound 1,3-Oxathiolane, 2-methoxy-, with the molecular formula C₅H₁₀O₂S, represents a specific and noteworthy derivative within the oxathiolane family. nih.gov The methoxy (B1213986) group at the C2 position, also known as the anomeric center, introduces distinct chemical properties and potential for stereoisomerism. This substitution makes the compound a valuable chiral building block and intermediate in asymmetric synthesis.

Research into related structures underscores its importance. For example, (2R)-5-Methoxy-1,3-oxathiolane-2-methanol is known as an intermediate in the synthesis of the antiviral drug Lamivudine, highlighting the utility of methoxy-substituted oxathiolanes in medicinal chemistry. usbio.netmybiosource.com The presence of the methoxy group can influence the reactivity of the oxathiolane ring, particularly in reactions involving the anomeric carbon. The sulfur atom in the ring can facilitate coordination with transition metals, suggesting potential applications for derivatives like 2-methoxy-1,3-oxathiolane as ligands in catalysis. vulcanchem.com

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 134.20 g/mol | nih.gov |

| Molecular Formula | C₅H₁₀O₂S | nih.gov |

| XLogP3-AA (Lipophilicity) | 0.5 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 134.04015073 Da | nih.gov |

| Topological Polar Surface Area | 43.8 Ų | nih.gov |

Note: Data corresponds to the (2R) enantiomer, also named (2R)-2-(methoxymethyl)-1,3-oxathiolane.

Scope and Objectives of Research on 1,3-Oxathiolane, 2-methoxy-

The primary focus of research involving 1,3-Oxathiolane, 2-methoxy- and its derivatives is centered on its application as a versatile synthetic intermediate. Key objectives include the development of efficient and stereoselective synthetic routes to obtain enantiomerically pure forms of the compound. Given the established role of the oxathiolane core in antiviral drugs, a significant objective is to utilize 2-methoxy-1,3-oxathiolane as a precursor for novel nucleoside analogues with potentially improved pharmacological properties. beilstein-journals.orgnih.gov Further research aims to explore its reactivity, particularly in glycosylation reactions and as a chiral ligand in asymmetric catalysis, thereby expanding its utility in advanced organic synthesis. vulcanchem.comwhiterose.ac.uk

Structure

3D Structure

Propriétés

Numéro CAS |

102675-57-0 |

|---|---|

Formule moléculaire |

C4H8O2S |

Poids moléculaire |

120.17 g/mol |

Nom IUPAC |

2-methoxy-1,3-oxathiolane |

InChI |

InChI=1S/C4H8O2S/c1-5-4-6-2-3-7-4/h4H,2-3H2,1H3 |

Clé InChI |

XWUIYAJPTPBAGY-UHFFFAOYSA-N |

SMILES canonique |

COC1OCCS1 |

Origine du produit |

United States |

Synthetic Methodologies and Strategies for 1,3 Oxathiolane, 2 Methoxy

Foundational Cyclocondensation Reactions

The cornerstone of 1,3-oxathiolane (B1218472) synthesis lies in cyclocondensation reactions, which involve the formation of the heterocyclic ring from acyclic precursors. These methods are widely employed due to their directness and the ready availability of starting materials.

Acid-Catalyzed Approaches Utilizing Aldehydes and 2-Mercaptoethanol (B42355) Derivatives

The most common method for synthesizing the 1,3-oxathiolane ring is the acid-catalyzed condensation of a carbonyl compound with 2-mercaptoethanol or its derivatives. nih.gov This reaction is typically carried out in the presence of a protic or Lewis acid catalyst. niscpr.res.in Protic acids like p-toluenesulfonic acid (p-TSA) and hydrochloric acid (HCl), as well as various Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), and titanium tetrachloride (TiCl₄)-montmorillonite, have been effectively used to promote this transformation. niscpr.res.in

The reaction generally involves refluxing the aldehyde or ketone with 2-mercaptoethanol in a solvent like benzene (B151609) or toluene (B28343), often with azeotropic removal of water to drive the equilibrium towards the product. nih.gov For instance, the reaction of benzoyloxyacetaldehyde with 2-mercaptoethanol derivatives in toluene with p-TSA as a catalyst yields the corresponding 1,3-oxathiolane. Similarly, a variety of aliphatic and aromatic aldehydes can be efficiently converted to their 1,3-oxathiolane counterparts using TiCl₄-montmorillonite as a catalyst under mild conditions. niscpr.res.in The choice of catalyst can significantly influence the reaction's efficiency and chemoselectivity, with some catalysts allowing for the protection of aldehydes in the presence of less reactive ketones. niscpr.res.in

| Catalyst | Substrates | Key Features | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid (p-TSA) | Aldehydes and 2-mercaptoethanol derivatives | Commonly used, requires azeotropic water removal. | |

| Titanium tetrachloride-montmorillonite | Aliphatic and aromatic aldehydes, ketones | High chemoselectivity, mild conditions, no dehydrating agent needed. | niscpr.res.in |

| Ytterbium(III) triflate (Yb(OTf)₃) | Aryl, heteroaryl, alicyclic, and aliphatic carbonyls | Effective in ionic liquids, good to excellent yields. | thieme-connect.com |

| Triisopropylsilyl triflate (TIPSOTf) | Aldehydes and ketones | Fast reaction times, high yields without water removal. | cas.cz |

Investigations into Hemithioacetal Intermediates and Dehydration Pathways

The mechanism of acid-catalyzed 1,3-oxathiolane formation proceeds through the initial formation of a hemithioacetal intermediate. In the reaction between a carbonyl compound and 2-mercaptoethanol, the more nucleophilic sulfur atom of the thiol group attacks the carbonyl carbon. cas.czrsc.org This is followed by proton transfer to form the hemithioacetal. rsc.org

Subsequent intramolecular cyclization occurs through the attack of the hydroxyl group on the protonated hemithioacetal, followed by dehydration to yield the stable five-membered 1,3-oxathiolane ring. The formation of the hemithioacetal is a pH-dependent equilibrium, with acid catalysis favoring the forward reaction. rsc.org The removal of water during the reaction is a critical step to shift the equilibrium towards the final cyclized product. rsc.org Under specific conditions, the open-chain hemithioacetal can be isolated as a reaction intermediate. cas.cz The stability of O,S-acetals like 1,3-oxathiolanes is notably greater than that of O,O-acetals under acidic conditions, making them valuable protecting groups in organic synthesis. nih.gov

Advanced Synthetic Routes to Methoxy-Substituted 1,3-Oxathiolanes

To introduce a methoxy (B1213986) group at the 2-position of the 1,3-oxathiolane ring, more specialized synthetic strategies are required. These advanced routes offer greater control over the regiochemistry and stereochemistry of the final product.

Regioselective Silylation and Orthoester Treatment Strategies

One effective method for preparing 2-methoxy-1,3-oxathiolanes involves the regioselective protection of a diol precursor, followed by treatment with an orthoester. For example, in the synthesis of certain nucleoside analogues, a key step is the regioselective silylation of the primary hydroxyl groups of a 2-thiothreitol derivative. researchgate.net This selective protection leaves the secondary hydroxyl group and the thiol group available for subsequent reactions.

Following silylation, treatment with trimethyl orthoformate leads to the formation of the desired 2-methoxy-1,3-oxathiolane ring. researchgate.net This strategy allows for the controlled construction of the substituted heterocycle. The use of silylating agents is a common tactic to differentiate between hydroxyl groups of varying reactivity within a molecule, enabling selective transformations. nih.gov

Cyclocondensation with Acetals Bearing Methoxyethyl Functionalities

An alternative approach involves the cyclocondensation of a suitable aldehyde with an acetal (B89532) that already contains the precursor to the methoxy group. For instance, the synthesis of a 1,3-oxathiolane derivative can be achieved through the reaction of benzoyloxyacetaldehyde with 2-mercapto-substituted dimethyl acetal in the presence of an acid catalyst like p-TSA. beilstein-journals.org Similarly, 2-mercaptoacetaldehyde diethyl acetal can be used in cyclocondensation reactions to form 5-ethoxy-1,3-oxathiolane derivatives. beilstein-journals.org

Another variation involves the use of 2-mercaptoacetaldehyde bis(2-methoxyethyl) acetal in a cyclocondensation reaction. beilstein-journals.org These methods introduce the alkoxy group at the 2-position by incorporating it into one of the starting materials, streamlining the synthesis.

Exploitation of Lactic Acid Derivatives as Chiral Directing Groups

In the asymmetric synthesis of certain biologically active molecules containing a 1,3-oxathiolane core, lactic acid derivatives have been successfully employed as chiral auxiliaries. beilstein-journals.orgnih.gov This strategy is particularly valuable for controlling the stereochemistry of the resulting oxathiolane.

In one approach, an oxathiolane precursor is acylated with a chiral lactic acid derivative. beilstein-journals.orgnih.gov This acylation serves a dual purpose: it activates the anomeric center of the oxathiolane for subsequent reactions, such as N-glycosylation, and it simultaneously transfers stereochemical information to the substrate. nih.gov By choosing the appropriate enantiomer of the lactic acid derivative, it is possible to direct the formation of the desired stereoisomer of the final product. beilstein-journals.orgnih.gov Subsequent crystallization can then often be used to isolate a single, optically pure diastereomer. nih.gov This method provides an elegant solution to the challenge of controlling stereochemistry in the synthesis of complex chiral molecules. nih.govacs.org

| Strategy | Key Reagents | Core Concept | Reference |

|---|---|---|---|

| Regioselective Silylation and Orthoester Treatment | Silylating agents, Trimethyl orthoformate | Selective protection of hydroxyl groups followed by cyclization with an orthoester to introduce the 2-methoxy group. | researchgate.net |

| Cyclocondensation with Methoxyethyl Acetals | 2-Mercaptoacetaldehyde bis(2-methoxyethyl) acetal | Incorporation of the methoxy precursor into the acetal starting material for direct formation of the 2-alkoxy-1,3-oxathiolane. | beilstein-journals.org |

| Chiral Lactic Acid Derivatives | (R)- or (S)-Lactic acid derivatives | Use of a chiral auxiliary to control the stereochemistry of the oxathiolane ring during its formation or subsequent modification. | beilstein-journals.orgnih.gov |

Transesterification Reactions from Orthoformate Precursors

The formation of 2-methoxy-1,3-oxathiolane can be achieved through the reaction of 2-mercaptoethanol with a trialkyl orthoformate, such as triethyl orthoformate. rsc.orgru.nlgoogle.com This reaction proceeds via a transesterification mechanism. While specific details on the direct synthesis of 2-methoxy-1,3-oxathiolane were not extensively available in the searched literature, the general principle of transesterification of orthoformates with alcohols is a well-established method. rsc.orgru.nlresearchgate.net In a typical acid-catalyzed transesterification, the orthoformate is protonated, followed by nucleophilic attack by an alcohol, leading to the exchange of alkoxy groups. aocs.org In the context of 2-mercaptoethanol, both the hydroxyl and thiol groups can potentially react. The reaction with 2-mercaptoethanol would lead to the formation of the 1,3-oxathiolane ring. rsc.orgru.nl

Acetal Interchange Reactions for 1,3-Oxathiolane Formation

Acetal interchange represents another viable strategy for the synthesis of 1,3-oxathiolanes. This method involves the reaction of a pre-formed acetal or ketal with a suitable diol or related compound in the presence of an acid catalyst. For instance, the reaction of an acetone-derived 1,3-oxathiolane with another ketone can result in the formation of a new 1,3-oxathiolane, displacing the original ketone. This approach is particularly useful for synthesizing 1,3-oxathiolanes from sterically hindered ketones that may not readily undergo direct cyclocondensation. While the direct synthesis of 2-methoxy-1,3-oxathiolane via this method is not explicitly detailed in the provided search results, the principle suggests that reacting 2-mercaptoethanol with a dimethoxy acetal under acidic conditions could yield the desired product.

Synthesis via Sulfenyl Chloride Chemistry from Acyclic Precursors

A versatile method for constructing the 1,3-oxathiolane ring system involves the use of sulfenyl chloride chemistry. beilstein-journals.orgvcu.eduacs.org This strategy has been successfully employed in the synthesis of key intermediates for antiviral drugs like lamivudine (B182088) and emtricitabine. chemrxiv.orgresearchgate.netnih.gov The process typically starts with the conversion of a thiol, such as one derived from thioglycolic acid, into a sulfenyl chloride using a chlorinating agent like sulfuryl chloride. beilstein-journals.orgacs.org This reactive sulfenyl chloride can then undergo a regioselective 1,2-insertion reaction with an olefin, for example, vinyl acetate (B1210297), to form a crucial sulfur-carbon bond. acs.orgchemrxiv.org Subsequent intramolecular cyclization, often facilitated by the presence of water, leads to the formation of the 1,3-oxathiolane ring. beilstein-journals.orgacs.orgnih.gov This methodology allows for the construction of the oxathiolane framework from readily available and inexpensive acyclic starting materials. vcu.educhemrxiv.org

Synthesis of Related 1,3-Oxathiolane Derivatives with Methoxy Functionality

Methoxide (B1231860) Ion Promoted Synthesis of 1,3-Oxathiolane-2-thiones

The synthesis of 1,3-oxathiolane-2-thiones, which are structurally related to 2-methoxy-1,3-oxathiolane, can be efficiently achieved through a methoxide ion-promoted pathway. organic-chemistry.orgthieme-connect.comresearchgate.net

An effective one-pot synthesis of functionalized 1,3-oxathiolane-2-thiones involves the reaction of oxiranes (epoxides) with carbon disulfide in the presence of a catalytic amount of sodium methoxide. organic-chemistry.orgthieme-connect.comacademie-sciences.fr The reaction is typically carried out in a suitable solvent and proceeds under mild conditions, offering very good yields of the desired products. organic-chemistry.org This method has been shown to be applicable to a wide range of oxiranes, including those with alkyl, aryl, and cyclic substituents. organic-chemistry.org The use of sodium hydride in methanol (B129727) is a common way to generate the catalytic sodium methoxide in situ. organic-chemistry.orgresearchgate.net

Table 1: Examples of 1,3-Oxathiolane-2-thiones Synthesized from Oxiranes and Carbon Disulfide with Methoxide Promotion organic-chemistry.org

| Oxirane Reactant | Product | Yield (%) |

|---|---|---|

| Propylene oxide | 5-Methyl-1,3-oxathiolane-2-thione | 92 |

| Styrene oxide | 5-Phenyl-1,3-oxathiolane-2-thione | 96 |

| Cyclohexene oxide | Cyclohexano-1,3-oxathiolane-2-thione | 94 |

This table is generated based on the data presented in the referenced study.

The proposed mechanism for the methoxide-promoted synthesis of 1,3-oxathiolane-2-thiones begins with the nucleophilic addition of the methoxide ion to carbon disulfide. organic-chemistry.orgmasterorganicchemistry.com This initial step forms a methyl xanthate-like intermediate. This intermediate then acts as the key nucleophile that attacks one of the carbon atoms of the oxirane ring, leading to its opening. organic-chemistry.orglibretexts.org The subsequent intramolecular cyclization, involving the attack of the newly formed alkoxide onto the thiocarbonyl group, followed by the elimination of the methoxide ion, results in the formation of the stable five-membered 1,3-oxathiolane-2-thione ring. organic-chemistry.org This catalytic cycle regenerates the methoxide ion, allowing the reaction to proceed with only a catalytic amount of the base. organic-chemistry.org

Reaction of Oxiranes with Carbon Disulfide

Synthesis of 1,3-Oxathiolane-2-imine Derivatives

The synthesis of 1,3-oxathiolane-2-imines, a class of heterocycles with an exocyclic imine group, is of significant interest due to their potential biological activities. tandfonline.comresearchgate.net These compounds are accessible through several synthetic pathways, most notably via cycloaddition reactions.

A highly efficient method for synthesizing N-(5-alkyl-1,3-oxathiolan-2-ylidene)arylamines involves a one-pot reaction between arylisothiocyanates and substituted oxiranes (epoxides). tandfonline.comresearchgate.netresearchgate.net This approach offers advantages such as high yields and simple work-up procedures. tandfonline.com The reaction proceeds via a [3+2] cycloaddition mechanism, where the oxirane ring is opened by the thiocyanate (B1210189) nucleophile. researchgate.netresearchgate.net The regioselectivity of the epoxide ring-opening is a crucial aspect of this synthesis. tandfonline.com

The general procedure involves adding an aryl isothiocyanate to a mixture of a catalyst and a base in a suitable solvent, followed by the addition of the oxirane. tandfonline.com The reaction can be monitored by thin-layer chromatography (TLC) and is typically complete within an hour. tandfonline.com A variety of substituted arylisothiocyanates and oxiranes can be used, allowing for the synthesis of a diverse range of 1,3-oxathiolane-2-imine derivatives. acs.org For instance, reactions using cyclic 2-diazo-1,3-diketones with aryl isothiocyanates, catalyzed by Rh₂(OAc)₄, have been shown to produce 2-arylimino-1,3-oxathiole derivatives in yields ranging from 80-93%. acs.org

Table 1: Examples of One-Pot Synthesis of N-(5-Alkyl-1,3-oxathiolan-2-ylidene)arylamines

| Arylisothiocyanate | Oxirane | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylisothiocyanate | Methyloxirane | Pyridine-2-carbaldehyde oxime/NaH | N-(5-Methyl-1,3-oxathiolan-2-ylidene)benzeneamine | Good | tandfonline.com |

| Arylisothiocyanates | Oxiranes | Methanol/Sodium Hydride | 1,3-Oxathiolane-2-imine derivatives | 85-90% | researchgate.net |

Catalysts play a pivotal role in the synthesis of 1,3-oxathiolane-2-imines from oxiranes and isothiocyanates. Both acid and base catalysis have been explored.

Methanol: In some synthetic procedures, methanol is used in catalytic amounts along with a base like sodium hydride. researchgate.netorganic-chemistry.org An efficient synthesis of 1,3-oxathiolane-2-imine derivatives has been reported using catalytic amounts of methanol (20 mol%) and sodium hydride (10 mol%) at 50°C, yielding products in the 85-90% range. researchgate.net The methoxide ion, generated in situ, is proposed to act as the catalyst. organic-chemistry.org However, in other studies, the use of methoxide and hydroxide (B78521) ions as catalysts resulted in poor yields and low regioselectivity. tandfonline.com

Acid: Acid catalysts, including both Brønsted and Lewis acids, are effective in promoting the ring-opening of epoxides, a key step in the formation of the 1,3-oxathiolane ring. tandfonline.comorganic-chemistry.org Triflic acid (TfOH) has been shown to catalyze the [3+2] cycloaddition of donor-acceptor oxiranes with isothiocyanates, proceeding through chemoselective C-O bond cleavage of the oxirane to afford highly substituted 1,3-oxathiolane-2-imines in good to excellent yields. researchgate.net This method is notable for its high Z-selectivity and tolerance of various functional groups. researchgate.net

One-Pot Reactions Involving Arylisothiocyanates and Oxiranes

Formation of 1,3-Oxathiolan-2-ylidenes

1,3-Oxathiolan-2-ylidenes are another important class of 1,3-oxathiolane derivatives. Several synthetic methods have been developed for their construction.

One convenient method involves the sodium borohydride (B1222165) reduction of the addition product formed between dithiocarbamic acid esters and α-bromoketones under basic conditions. researchgate.net Another approach utilizes the reaction of α-enolic dithioesters with epoxides. thieme-connect.com This method is advantageous as it proceeds in one step under mild conditions from readily available starting materials, in contrast to older methods that required harsh conditions. thieme-connect.com

Furthermore, 1,3-oxathiol-2-ylidenes can be synthesized with high Z-selectivity via the 5-exo-dig cyclization of propargyl alcohol with isothiocyanates, mediated by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). researchgate.netscispace.com The nucleophilic attack in this reaction is atom-specific; exclusive S-nucleophilic cyclization occurs with internal propargyl alcohols to produce (Z)-1,3-oxathiol-2-ylidenes. researchgate.netscispace.com

Catalytic Systems in 1,3-Oxathiolane Synthesis

The choice of catalyst is critical in the synthesis of 1,3-oxathiolanes, influencing reaction rates, yields, and stereoselectivity. Both acid catalysts and more complex chiral Lewis acid systems are widely employed.

Application of Acid Catalysts (e.g., p-Toluenesulfonic Acid)

Acid-catalyzed cyclocondensation is a cornerstone for synthesizing the 1,3-oxathiolane ring. p-Toluenesulfonic acid (p-TSA) is a commonly used, efficient Brønsted acid catalyst for this transformation. beilstein-journals.orgresearchgate.net It facilitates the reaction between carbonyl compounds (aldehydes or ketones) and 2-mercaptoethanol or its derivatives. researchgate.netsciengine.com

The reaction is typically carried out under reflux in a solvent like toluene, which allows for the azeotropic removal of water, driving the equilibrium towards the formation of the 1,3-oxathiolane ring. beilstein-journals.orgresearchgate.net This method has been successfully applied to synthesize various 2-substituted-1,3-oxathiolanes from aldehydes like crotonaldehyde, furfural, and benzaldehyde, with yields reported to be as high as 80-89%. researchgate.net Other solid acid catalysts, such as sulfonic acid-functionalized nanoporous sodium montmorillonite (B579905) and polystyrene-supported p-TSA, have also been developed as efficient and reusable options for this transformation. researchgate.net

Table 2: Synthesis of 1,3-Oxathiolanes using p-Toluenesulfonic Acid (p-TSA)

| Carbonyl Compound | Thiol | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Benzoyloxyacetaldehyde | 2-Mercapto-substituted dimethyl acetal | Toluene | 60 | beilstein-journals.org |

| Crotonaldehyde | 2-Mercaptoethanol | Benzene | 80 | researchgate.net |

| Furfural | 2-Mercaptoethanol | Benzene | 89 | researchgate.net |

| Benzaldehyde | 2-Mercaptoethanol | Benzene | 84 | researchgate.net |

Chiral Lewis Acid Catalysis for Enantiomeric Excess Enhancement

Achieving enantioselectivity is a major goal in modern organic synthesis, particularly for producing chiral drugs. beilstein-journals.org Chiral Lewis acids (CLAs) are employed as catalysts to induce the formation of a specific enantiomer or diastereomer. wikipedia.org In the context of 1,3-oxathiolane synthesis, CLAs can significantly enhance enantiomeric excess. beilstein-journals.org

This strategy is particularly relevant in the synthesis of nucleoside analogues, where the stereochemistry of the 1,3-oxathiolane ring is crucial for biological activity. beilstein-journals.org Lewis acids can form a chiral complex with 1,3-oxathiolane intermediates, facilitating stereoselective coupling with a nucleobase. beilstein-journals.org The use of non-silyl Lewis acids has been shown to be surprisingly effective in preparing substituted 1,3-oxathiolanes with high optical purity. google.com While stannic chloride as a catalyst often results in racemic mixtures, other Lewis acids can provide better control. google.com The development of chiral Lewis acid catalysis represents a significant advance, enabling the enantiopure synthesis of complex molecules containing the 1,3-oxathiolane scaffold. beilstein-journals.orgresearchgate.net

Biocatalytic Approaches and Enzymatic Resolution for Enantiopure Products

The synthesis of enantiomerically pure 1,3-oxathiolane derivatives has increasingly utilized biocatalytic methods due to their high stereoselectivity, efficiency under mild conditions, and environmentally friendly nature. beilstein-journals.org A significant strategy in this field is the use of enzymes, particularly lipases, to perform kinetic resolutions, including dynamic kinetic resolutions (DKR), to isolate a single desired enantiomer from a racemic mixture. beilstein-journals.org

A noteworthy example is the one-pot enzymatic synthesis of an enantiopure 1,3-oxathiolane derivative using an immobilized lipase (B570770) from Trichosporon laibachii. beilstein-journals.orgmdpi.comacs.org This process employs a dynamic covalent kinetic resolution protocol. acs.org The reaction combines 2-(phenylmethoxy)acetaldehyde, 1,4-dithiane-2,5-diol (B140307) (a dimer of 2-mercaptoacetaldehyde), and phenyl acetate as an acyl donor. mdpi.comacs.org The process involves a reversible hemithioacetal formation followed by an enantiomer-selective lactonization catalyzed by the lipase. mdpi.comacs.org This chemo-enzymatic system successfully yielded the (R)-enantiomer with a high yield of 97.3% and an enantiomeric excess (ee) of 96.5%. mdpi.comacs.org The undesired enantiomer is continuously racemized back to the starting material, allowing for a theoretical maximum yield of 100%.

The mechanism involves the lipase selectively catalyzing the acylation of one enantiomer of the hemithioacetal intermediate, allowing for the separation of the two enantiomers. Dynamic kinetic resolution is a powerful technique that couples this enzymatic resolution with an in-situ stereoinversion of the slower-reacting enantiomer, thereby converting the entire racemic mixture into a single, pure enantiomer. beilstein-journals.org

Nanoporous Solid Acid Catalysts for Chemoselective Protection

The formation of 1,3-oxathiolanes from carbonyl compounds, a key method for protecting the carbonyl group, is often catalyzed by acids. The use of nanoporous solid acid catalysts has emerged as a superior alternative to traditional homogeneous acid catalysts like HCl or H₂SO₄, which pose challenges in recovery, product separation, and equipment corrosion. nih.gov These heterogeneous catalysts offer advantages such as operational simplicity, reusability, non-toxicity, and mild reaction conditions. researchgate.netresearchgate.net

Sulfonic acid-functionalized ordered nanoporous sodium montmorillonite (SANM) has proven to be a highly efficient and mild solid acid catalyst for the chemoselective protection of various carbonyl compounds as 1,3-oxathiolanes. researchgate.netresearchgate.net This method involves the reaction of a carbonyl compound with 2-mercaptoethanol. researchgate.net The SANM catalyst is easily prepared from Na+-montmorillonite and chlorosulfonic acid. researchgate.net

Research has demonstrated that SANM provides excellent yields in short reaction times under solvent-free conditions at room temperature. researchgate.net A key advantage of this method is its chemoselectivity; aldehydes can be selectively protected in the presence of ketones. ut.ac.ir This is attributed to the difference in reactivity between aldehydes and ketones. ut.ac.ir Furthermore, the catalyst is highly reusable and can be recycled at least five times without a noticeable decrease in its catalytic activity. researchgate.net

The effectiveness of SANM is highlighted by its performance with a variety of substituted aromatic aldehydes, including those with both electron-donating and electron-withdrawing groups, as well as sterically hindered and α,β-unsaturated aldehydes. researchgate.net

Table 1: Synthesis of 2-Aryl-1,3-oxathiolanes using SANM catalyst

Source: Data compiled from ResearchGate. researchgate.net

Other nanoporous solid acids, such as melamine (B1676169) trisulfonic acid and nano-ordered MCM-41-SO₃H, have also been employed for the chemoselective synthesis of 1,3-oxathiolanes, demonstrating the broad applicability of this approach. koreascience.kracademie-sciences.fr

Table of Compounds

Table 2: List of Chemical Compounds

Reaction Mechanisms and Reactivity Profiles of 1,3 Oxathiolane, 2 Methoxy

Ring Opening Reactions

The five-membered ring of 1,3-oxathiolane (B1218472), 2-methoxy- is susceptible to cleavage under various conditions, a characteristic that is fundamental to its utility in organic synthesis. The presence of both a C-O and a C-S bond within the ring, as well as the acetal-like nature of the C2 position, provides multiple pathways for ring opening.

Acid-Catalyzed Hydrolysis and Dioxolenium Ion Formation in Related Systems

The acid-catalyzed hydrolysis of 1,3-oxathiolane, 2-methoxy- is analogous to the hydrolysis of acyclic and cyclic acetals. The reaction is initiated by protonation of one of the heteroatoms. Protonation of the oxygen atom is generally favored, leading to the formation of a cationic intermediate. chemguide.co.ukyoutube.com The mechanism proceeds through a series of equilibrium steps.

The key intermediate in the hydrolysis of related 1,3-dioxolane (B20135) systems is a dioxolenium ion. masterorganicchemistry.com By analogy, the acid-catalyzed hydrolysis of 1,3-oxathiolane, 2-methoxy- is expected to proceed via an oxathiolenium ion. The general mechanism can be outlined as follows:

Protonation: The reaction is initiated by the protonation of the endocyclic oxygen atom by a hydronium ion (H₃O⁺), which is a more favorable protonation site compared to the sulfur atom due to the higher basicity of oxygen.

Ring Opening to Form Oxathiolenium Ion: The protonated intermediate undergoes ring opening through the cleavage of the C2-O bond. This step is driven by the stability of the resulting carbocation, which is stabilized by the adjacent sulfur atom through resonance, forming an oxathiolenium ion.

Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxathiolenium ion.

Deprotonation: Subsequent deprotonation steps lead to the formation of the ring-opened hydroxy thioether and methanol (B129727).

The formation of stabilized cationic intermediates, such as dioxolenium ions, is a well-established principle in carbohydrate chemistry, where neighboring acyloxy groups participate in stabilizing the anomeric center during glycosylation reactions. chemguide.co.uk This neighboring group participation leads to the formation of a bicyclic acyloxonium ion, which influences the stereochemical outcome of the reaction.

Amine-Induced Ring Opening of 1,3-Oxathiolane-2-thiones

While not directly involving 1,3-oxathiolane, 2-methoxy-, the ring-opening of 1,3-oxathiolane-2-thiones by amines provides a relevant example of nucleophilic attack on a related five-membered heterocycle. In these reactions, amines act as nucleophiles, attacking the thiocarbonyl carbon (C=S). This leads to the cleavage of the C-S bond and the formation of a thiol intermediate. This reaction is particularly useful for modifying amines into the corresponding thiols. google.com

The general mechanism involves:

Nucleophilic Attack: The amine attacks the electrophilic carbon of the thiocarbonyl group.

Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the endocyclic C-S bond.

Formation of Thiol: The resulting intermediate can then be converted to a thiol.

This reactivity highlights the susceptibility of the oxathiolane ring system to nucleophilic attack, a principle that can be extended to the 2-methoxy derivative, although the specific site of attack and the leaving group would differ.

Functional Group Transformations and Derivatization

Beyond ring-opening reactions, 1,3-oxathiolane, 2-methoxy- can undergo transformations at the sulfur atom and reductive modifications.

Oxidation Pathways at the Sulfur Atom (Sulfoxides, Sulfones)

The sulfur atom in the 1,3-oxathiolane ring can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. tandfonline.comunimore.it This transformation significantly alters the electronic and steric properties of the molecule. The oxidation is typically achieved using common oxidizing agents.

Oxidation to Sulfoxides:

Selective oxidation to the sulfoxide can be accomplished using mild oxidizing agents. A variety of reagents have been developed for the chemoselective oxidation of sulfides to sulfoxides, including hydrogen peroxide in the presence of a catalyst. organic-chemistry.org Metal-free conditions, for instance using H₂O₂ in glacial acetic acid, have also been shown to be effective for the selective oxidation of sulfides to sulfoxides in high yields. st-andrews.ac.uk

Oxidation to Sulfones:

Stronger oxidizing agents or more forcing conditions will further oxidize the sulfoxide to the corresponding sulfone. Reagents such as excess hydrogen peroxide or potassium permanganate (B83412) can be employed for this transformation. The oxidation of sulfides to sulfones can also be achieved with high selectivity using specific catalytic systems. google.com

The oxidation state of the sulfur atom influences the reactivity of the oxathiolane ring. For example, it has been observed in related systems that thermal epimerization at the C-2 position is possible at the sulfoxide oxidation state. st-andrews.ac.ukresearchgate.net

| Oxidation Product | Typical Oxidizing Agent | Reference for General Method |

| 1,3-Oxathiolane, 2-methoxy-, S-oxide | Hydrogen Peroxide (H₂O₂) | organic-chemistry.orgst-andrews.ac.uk |

| 1,3-Oxathiolane, 2-methoxy-, S,S-dioxide | Excess Hydrogen Peroxide (H₂O₂), Potassium Permanganate (KMnO₄) | google.com |

Reductive Transformations

The 1,3-oxathiolane ring can be cleaved under reductive conditions. tandfonline.com A common method for the reductive cleavage of cyclic acetals, including 1,3-dioxolanes and 1,3-oxathiolanes, involves the use of lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid such as aluminum chloride (AlCl₃). cdnsciencepub.com This reaction typically results in the formation of a hydroxy ether. The mechanism is believed to proceed through the formation of an oxocarbenium ion intermediate upon coordination of the Lewis acid to the oxygen atom, followed by hydride attack.

More recently, nickel boride, generated in situ from nickel(II) chloride and sodium borohydride (B1222165), has been shown to be an effective reagent for the cleavage of 1,3-oxathiolanes. researchgate.net This method can be used for both deprotection to the corresponding carbonyl compound and for reductive cleavage to the alcohol, depending on the reaction conditions.

In the context of nucleoside chemistry, the reduction of a lactone within a 1,3-oxathiolane ring system to a lactol has been achieved using reducing agents like lithium tri-tert-butoxyaluminum hydride (Li(t-BuO)₃AlH). google.com This demonstrates that functional groups on the oxathiolane ring can be selectively reduced while preserving the ring structure.

| Reaction Type | Reagent | Expected Product | Reference for Method |

| Reductive Cleavage | LiAlH₄ / AlCl₃ | Hydroxy thioether | cdnsciencepub.com |

| Reductive Deprotection/Cleavage | NiCl₂ / NaBH₄ | Carbonyl compound or Alcohol | researchgate.net |

| Selective Reduction of Ring Substituent | Li(t-BuO)₃AlH | Lactol (from a lactone) | google.com |

Nucleophilic Substitution Reactions on the Ring System

The 1,3-oxathiolane ring system, particularly when substituted at the 2-position with a methoxy (B1213986) group, is susceptible to nucleophilic substitution reactions. These reactions are fundamental to the synthesis of various derivatives. The presence of both an oxygen and a sulfur atom in the ring influences its reactivity. The sulfur atom, being more nucleophilic than oxygen, can participate in neighboring group effects, influencing the stereochemical outcome of reactions. stackexchange.commasterorganicchemistry.com

Nucleophilic substitution on the 1,3-oxathiolane ring is a key step in the synthesis of important pharmaceutical compounds. For instance, in the synthesis of antiviral nucleoside analogues like lamivudine (B182088) and emtricitabine, a crucial step involves the coupling of a nucleobase with a 1,3-oxathiolane intermediate. chemrxiv.orgbeilstein-journals.orggoogle.com This reaction is essentially a nucleophilic substitution where the nucleobase displaces a leaving group on the oxathiolane ring. beilstein-journals.org The stereochemistry of this substitution is critical for the biological activity of the final product. chemrxiv.orgbeilstein-journals.org

The reactivity of the 1,3-oxathiolane ring towards nucleophiles can be modulated by the substituents present on the ring. Electron-withdrawing groups can enhance the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. masterorganicchemistry.com The nature of the nucleophile and the reaction conditions also play a significant role in determining the course and efficiency of the substitution reaction. masterorganicchemistry.comspcmc.ac.in

Rearrangement Reactions and Mechanistic Investigations

The 1,3-oxathiolane ring system, including 2-methoxy derivatives, can undergo various rearrangement reactions, often leading to structurally diverse products. These rearrangements can be triggered by thermal or chemical means and their mechanisms have been the subject of detailed investigations.

One notable rearrangement is the Pummerer rearrangement of 1,3-oxathiolane sulfoxides, which can be used to synthesize dihydro-1,4-oxathiins. beilstein-journals.orgacs.org Another significant rearrangement is the chemrxiv.orgresearchgate.net-Brook rearrangement, which has been utilized in the synthesis of lamivudine. beilstein-journals.org This rearrangement involves the migration of a silyl (B83357) group from carbon to oxygen. beilstein-journals.org

Mechanistic studies have often employed computational methods, such as Density Functional Theory (DFT), to understand the intricate pathways of these rearrangements. For example, the rearrangement of 5-oxymethyl-1,3-oxathiolane-2-imine under alkaline conditions has been studied using B3LYP/6-311+G(d) methods. researchgate.net Such studies provide insights into the transition states and intermediates involved, helping to explain the observed stereochemical outcomes.

Furthermore, the rearrangement of 2-imino-1,3-oxathiolanes has been observed to yield different products depending on the ring size. While 2-imino-1,3-oxathiolane rearranges to ethylene (B1197577) sulfide, its six-membered homolog, 2-imino-1,3-oxathiane, yields tris-3-mercaptopropyl cyanurate. cdnsciencepub.com This highlights the subtle interplay of ring strain and electronic factors in directing the course of rearrangement.

Ring Expansion Reactions (e.g., to 1,4-Oxathianes) via Sulfur Ylide Intermediates

A significant class of reactions involving 1,3-oxathiolanes is their ring expansion to form six-membered 1,4-oxathianes. This transformation is often mediated by the formation and subsequent rearrangement of sulfur ylides. These ylides are typically generated by the reaction of the sulfur atom in the 1,3-oxathiolane ring with a carbene, which can be produced from a diazo compound in the presence of a metal catalyst like rhodium(II) acetate (B1210297) or copper(II) acetylacetonate. lookchemmall.comresearchgate.net

The reaction of 2-substituted 1,3-oxathiolanes with diazoacetates, such as methyl diazoacetate or ethyl (triethylsilyl)diazoacetate, in the presence of a catalyst leads to the formation of a sulfur ylide intermediate. lookchemmall.comualberta.caresearchgate.net This ylide can then undergo a chemrxiv.orgresearchgate.net-Stevens rearrangement, resulting in the insertion of the carbene fragment into the C-S bond and the expansion of the five-membered ring to a six-membered 1,4-oxathiane (B103149). lookchemmall.comualberta.ca

The use of silylated diazoacetates has been shown to be advantageous in these reactions, as the silyl group can help to prevent side reactions by sterically shielding the sulfur atom in the product. ualberta.ca The reaction generally favors the formation of the cis-isomer of the 1,4-oxathiane product. ualberta.ca The choice of catalyst can also influence the efficiency of the ring expansion. ualberta.ca

These ring expansion reactions provide a valuable synthetic route to 1,4-oxathiane derivatives, which are important structural motifs in various biologically active compounds. lookchemmall.com

Stereochemical Aspects of Reactivity

Control and Transfer of Stereochemical Information During Synthesis

The synthesis of specific stereoisomers of 2-methoxy-1,3-oxathiolane derivatives is of paramount importance, particularly in the context of medicinal chemistry where biological activity is often highly dependent on stereochemistry. chemrxiv.orgbeilstein-journals.org Significant efforts have been dedicated to developing methods that allow for the control and transfer of stereochemical information during the synthesis of the 1,3-oxathiolane ring and its subsequent functionalization. beilstein-journals.org

One common strategy involves the use of chiral auxiliaries or chiral starting materials to induce diastereoselectivity in the ring-forming reaction. beilstein-journals.orgacs.org For example, the condensation of a chiral aldehyde with a thiol can lead to the formation of a diastereomeric mixture of 1,3-oxathiolanes, which can then be separated. beilstein-journals.org Dynamic kinetic resolution, often employing enzymes like lipases, has also been successfully used to obtain optically pure 1,3-oxathiolane intermediates. chemrxiv.orgbeilstein-journals.org In this process, one enantiomer of a racemic mixture is selectively transformed while the other is continuously racemized, leading to a high yield of the desired enantiomer.

The stereochemistry at the C2 position, where the methoxy group resides, can influence the stereochemical outcome of subsequent reactions at other positions on the ring through anchimeric assistance or neighboring group participation. stackexchange.combeilstein-journals.org This allows for the transfer of stereochemical information from one part of the molecule to another.

Stereospecific Rearrangements and Inversion/Retention of Configuration

Rearrangement reactions of 2-methoxy-1,3-oxathiolane derivatives can proceed with a high degree of stereospecificity, leading to products with a well-defined stereochemistry. researchgate.net The stereochemical outcome, whether it is inversion or retention of configuration at a stereocenter, is dictated by the reaction mechanism. stackexchange.comresearchgate.net

Mechanistic investigations of rearrangements, such as those involving epoxy thioacetates, have revealed that the reaction can proceed with either net retention or inversion of configuration depending on the reaction conditions (e.g., acidic or basic). researchgate.net These outcomes are explained by different proposed mechanisms involving intermediates like thiiranes. researchgate.net The ability to control the stereochemical outcome of these rearrangements is crucial for the synthesis of complex target molecules with multiple stereocenters.

Thermal Epimerization Phenomena

Thermal epimerization, the process of changing the configuration at a stereocenter through heat, has been observed in certain 1,3-oxathiolane derivatives, particularly at the C2 position. This phenomenon is more likely to occur when the substituent at C2 can be stabilized as a cation or radical intermediate.

In the case of 2-substituted 1,3-oxathiolane S-oxides, thermal epimerization at the C2 position has been noted. researchgate.net This suggests that the energy barrier for the inversion of configuration at this center is low enough to be overcome by thermal energy. The presence of the sulfoxide group can influence the stability of intermediates that facilitate this epimerization.

The potential for thermal epimerization is an important consideration in the synthesis and handling of chiral 2-methoxy-1,3-oxathiolane derivatives, as it can lead to a loss of stereochemical purity. The conditions of a reaction, such as temperature, must be carefully controlled to avoid unwanted epimerization.

Trans-Glycosylation for Isomer Interconversion

The interconversion of isomers of 2-substituted 1,3-oxathiolanes, including the cis and trans diastereomers of 1,3-Oxathiolane, 2-methoxy-, can be achieved through processes analogous to trans-glycosylation reactions observed in nucleoside chemistry. beilstein-journals.orggoogle.com This method is particularly relevant for the stereoselective synthesis of biologically active nucleoside analogues where precise control of stereochemistry at the anomeric center (C2 position) is crucial. beilstein-journals.orgnih.gov

The underlying mechanism of this isomer interconversion typically involves the use of a Lewis acid or a protic acid catalyst. beilstein-journals.orgbeilstein-journals.org The catalyst facilitates the cleavage of the C2-methoxy bond to generate a key intermediate, an oxocarbenium ion (or more accurately, an oxathiacarbenium ion) at the anomeric center. This planar, sp2-hybridized cation is achiral at the C2 position, allowing for the loss of the original stereochemical information. beilstein-journals.org

The subsequent re-addition of the methoxy group (or another nucleophile) to the face of this carbocation can occur from either the α or β face. The stereochemical outcome of this re-addition is influenced by several factors, including thermodynamic and kinetic control, the nature of the substituents on the oxathiolane ring, and the reaction conditions. beilstein-journals.org In the context of nucleoside synthesis, the attack of a silylated nucleobase on this intermediate is a key step. beilstein-journals.orgnih.gov For 1,3-Oxathiolane, 2-methoxy-, the re-addition of methanol would lead to a mixture of the cis and trans isomers.

The efficiency of trans-glycosylation and related isomerizations depends on the stability of the oxathiacarbenium ion intermediate and the nucleophilicity of the attacking species. The presence of the sulfur atom in the ring influences the electronic properties and stability of this intermediate compared to the corresponding 1,3-dioxolanes.

Spectroscopic and Advanced Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of "1,3-Oxathiolane, 2-methoxy-". By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity and spatial arrangement of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is instrumental in confirming the structure of "1,3-Oxathiolane, 2-methoxy-" and its derivatives. The chemical shifts and coupling patterns of the protons provide a detailed map of the molecule's proton environment. For instance, in derivatives of 1,3-oxathiolane (B1218472), the protons on the oxathiolane ring exhibit characteristic signals that confirm the presence of the heterocyclic core. google.comresearchgate.net

Furthermore, ¹H-NMR is a powerful tool for determining the diastereomeric ratio of chiral 1,3-oxathiolane derivatives. beilstein-journals.orggoogle.com When a reaction produces a mixture of diastereomers, the distinct signals of specific protons in each isomer can be integrated to quantify their relative abundance. researchgate.net For example, in the synthesis of certain 1,3-oxathiolane nucleoside analogues, ¹H-NMR has been used to determine the ratio of cis and trans isomers formed.

A study on 2-substituted 1,3-oxathiolane S-oxides also utilized ¹H-NMR to examine the structure and conformation of the resulting sulfoxide (B87167). tandfonline.com In another instance, the ratio of diastereomers of 5-acetoxy-1,3-oxathiolane-2-carboxylic acid was determined to be 2:1 by ¹H-NMR analysis. google.com This quantitative capability is crucial for understanding and optimizing stereoselective reactions.

Table 1: Representative ¹H-NMR Spectral Data for 1,3-Oxathiolane Derivatives

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 5-[3-(trimethoxysilyl)propyloxymethyl]-1,3-oxathiolane-2-thione | –CH₂–CH(–O–)–CH₂– | 5.23 | m | |

| –S–CH₂–CH(–O–)– | 3.80 and 3.73 | two dd | ||

| –CH(–O–)–CH₂–O– | 3.69 and 3.60 | two dd | ||

| –Si–(OCH₃)₃ | 3.58 | s | ||

| –O–CH₂–CH₂– | 3.53 | t | ||

| 2-methoxy-1,3-dioxolane (B17582) | OCH₃ | 3.32 | s | |

| CH₂O (ring) | 3.96-4.00 | m | ||

| CH (ring) | 5.24 | s |

Note: Data is compiled from various sources and represents typical chemical shifts. Actual values may vary depending on the solvent and specific molecular structure. google.comlongdom.org

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides direct information about the carbon framework of "1,3-Oxathiolane, 2-methoxy-" and its derivatives. bhu.ac.inyork.ac.uk Each unique carbon atom in the molecule produces a distinct signal, allowing for the comprehensive elucidation of the carbon skeleton. bhu.ac.in

The chemical shifts in a ¹³C-NMR spectrum are indicative of the chemical environment of each carbon atom. For example, the carbon atom of the methoxy (B1213986) group (–OCH₃) will have a characteristic chemical shift, as will the carbons within the 1,3-oxathiolane ring. In silylated derivatives, the carbons of the alkylsilyl groups also show distinct resonances. google.com

For instance, in 5-[3-(trimethoxysilyl)propyloxymethyl]-1,3-oxathiolane-2-thione, the carbon of the thione group (–S–C(=S)–O–) appears at approximately 211.9 ppm, while the methoxy carbons of the silyl (B83357) group (–Si–(O–CH₃)₃) resonate around 50.4 ppm. google.com This level of detail is invaluable for confirming the successful synthesis of complex derivatives and for identifying any structural isomers.

Table 2: ¹³C-NMR Chemical Shifts for a Representative 1,3-Oxathiolane Derivative

| Functional Group | Chemical Shift (δ, ppm) |

| –S–C(=S)–O– | 211.9 |

| –CH₂–CH(–O–)–CH₂– | 89.2 |

| –O–CH₂–CH₂– | 73.8 |

| –CH(–O–)–CH₂–O– | 69.1 |

| –Si–(O–CH₃)₃ | 50.4 |

| –S–CH₂–CH(–O–)– | 36.0 |

| –CH₂–CH₂–CH₂– | 22.6 |

| –CH₂–CH₂–Si– | 5.0 |

Source: Data for 5-[3-(trimethoxysilyl)propyloxymethyl]-1,3-oxathiolane-2-thione. google.com

For derivatives of "1,3-Oxathiolane, 2-methoxy-" that incorporate silicon-containing moieties, Silicon-29 Nuclear Magnetic Resonance (²⁹Si-NMR) spectroscopy is a specialized and powerful technique. huji.ac.il ²⁹Si-NMR provides direct information about the chemical environment of the silicon atoms, which is particularly useful for characterizing silylated compounds. pascal-man.com

The chemical shifts in a ²⁹Si-NMR spectrum are sensitive to the number and type of atoms bonded to the silicon. For example, in trimethoxysilyl derivatives, the silicon atom will have a characteristic chemical shift that confirms the presence and integrity of the –Si(OCH₃)₃ group. google.com This is crucial for verifying the successful incorporation of silyl groups during synthesis and for studying subsequent reactions involving these groups. uni-muenchen.de

In a study involving silylated 1,3-oxathiolane-2-thione derivatives, ²⁹Si-NMR was used to confirm the structure of the final products. google.com The observed chemical shifts, such as -42.0 ppm for a trimethoxysilyl group and -1.4 ppm for a dimethoxymethylsilyl group, were consistent with the expected structures. google.com

Table 3: ²⁹Si-NMR Chemical Shifts for Silylated 1,3-Oxathiolane Derivatives

| Silyl Group | Chemical Shift (δ, ppm) |

| –Si(OCH₃)₃ | -41.7 to -42.0 |

| –Si(CH₃)(OCH₃)₂ | -1.24 to -1.4 |

Source: Data from various silylated 1,3-oxathiolane derivatives. google.com

The detailed analysis of chemical shifts and coupling constants in NMR spectra is a sophisticated method for assigning the stereochemistry of chiral centers in "1,3-Oxathiolane, 2-methoxy-" derivatives. researchgate.net The spatial orientation of atoms and groups relative to each other influences the magnetic environment of nearby nuclei, leading to distinct and predictable differences in their NMR signals.

For example, the coupling constants between protons on adjacent carbon atoms (vicinal coupling) are dependent on the dihedral angle between them, a relationship described by the Karplus equation. By measuring these coupling constants, the relative stereochemistry of substituents on the 1,3-oxathiolane ring can be determined. acs.org

In studies of substituted 1,3-oxathiolanes, the analysis of ¹H-NMR spectra, including chemical shifts and coupling constants, has been used to determine the conformation of the oxathiolane ring system and to assign the stereochemistry of substituents at various positions. researchgate.netacs.org Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide further information about through-space proximity of protons, which is invaluable for confirming stereochemical assignments. pacific.edu

29Si-NMR for Silyl Group Characterization in Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy, are essential for identifying the functional groups present in "1,3-Oxathiolane, 2-methoxy-" and its derivatives. These methods are based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. nsf.govupi.edu The resulting spectrum is a plot of infrared absorption versus wavenumber, where specific peaks correspond to the vibrations of different chemical bonds. upi.edu

For "1,3-Oxathiolane, 2-methoxy-", the FT-IR spectrum would be expected to show characteristic absorption bands for C–O (ether) and C–S bonds within the heterocyclic ring, as well as C–H stretching and bending vibrations. In its derivatives, additional peaks will appear that are characteristic of the appended functional groups. For example, a thione derivative (C=S) would exhibit a strong absorption band in the region of 1020-1250 cm⁻¹. google.com

In the analysis of 2-methoxy-1,3-dioxolane, a related compound, FT-IR spectroscopy was used to identify C-H, C-O, and CH₃ group vibrations. longdom.org Similarly, for silylated 1,3-oxathiolane derivatives, FT-IR spectra have been used to confirm the presence of Si-O-C bonds and other characteristic functional groups. google.com

Table 4: Characteristic FT-IR Absorption Bands for 1,3-Oxathiolane Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C–H | Stretching | 2840 - 3000 |

| C=S (Thione) | Stretching | ~1080 - 1231 |

| C–O | Stretching | ~1080 - 1192 |

| Si–O–C | Stretching | ~821, 1080 |

| SH (Thiol) | Stretching | ~2556 |

Note: Data compiled from various sources and represents typical absorption ranges. google.comlongdom.org

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns. numberanalytics.com

Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation capabilities of GC with the detection power of MS, making it ideal for analyzing the purity of volatile compounds like 1,3-Oxathiolane, 2-methoxy-, and for identifying components in a mixture. publications.gc.ca In a typical analysis, the compound is vaporized and separated on a GC column before entering the mass spectrometer, where it is ionized, commonly by electron impact (EI).

The resulting mass spectrum displays the molecular ion (M⁺·) and a series of fragment ions. The fragmentation of 1,3-oxathiolanes is well-documented and typically involves cleavage of the heterocyclic ring. researchgate.netresearchgate.netaip.org For 1,3-Oxathiolane, 2-methoxy-, the fragmentation pattern is predicted to be influenced by the presence of the two heteroatoms and the methoxy group at the C-2 position.

Table 1: Predicted Key Mass Fragments for 1,3-Oxathiolane, 2-methoxy- (C₄H₈O₂S) in GC/MS

| m/z (mass/charge) | Predicted Ion/Fragment | Fragmentation Pathway |

| 120 | [C₄H₈O₂S]⁺· | Molecular Ion (M⁺·) |

| 89 | [M - OCH₃]⁺ | Loss of the methoxy radical |

| 73 | [C₃H₅OS]⁺ | Ring cleavage fragment |

| 61 | [CH₂=S-CH₃]⁺ | Rearrangement and cleavage |

| 59 | [CH₃O-C=O]⁺ | Rearrangement fragment |

This table is predictive and based on established fragmentation patterns of related thioacetals and ethers. aip.orgnist.gov

High-Resolution Mass Spectrometry (HR-MS) is a critical technique for unambiguously determining the elemental formula of a compound by measuring its mass-to-charge ratio to several decimal places. This high level of precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. acs.orgmeasurlabs.com For 1,3-Oxathiolane, 2-methoxy-, HR-MS would be used to confirm its molecular formula, C₄H₈O₂S. This is particularly important in organosulfur chemistry to distinguish target compounds from potential oxygen- or nitrogen-containing impurities. mdpi.comresearchgate.net

Table 2: Exact Mass Data for 1,3-Oxathiolane, 2-methoxy-

| Molecular Formula | Nominal Mass | Monoisotopic (Exact) Mass |

| C₄H₈O₂S | 120 | 120.02450 |

Exact mass is calculated using the mass of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, ³²S).

Gas Chromatography-Mass Spectrometry (GC/MS) for Compound Identification and Purity Assessment

X-ray Crystallographic Analysis for Definitive Structural and Stereochemical Elucidation

X-ray crystallography stands as the gold standard for the unequivocal determination of the three-dimensional structure of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. vulcanchem.com Although no crystal structure for 1,3-Oxathiolane, 2-methoxy- has been reported in the Cambridge Structural Database, analysis of other substituted 1,3-oxathiolane derivatives demonstrates the power of this method. mdpi.comgoogle.comrsc.org

An X-ray crystallographic analysis of 1,3-Oxathiolane, 2-methoxy- would definitively reveal:

Ring Conformation: The five-membered oxathiolane ring is not planar and typically adopts a twisted or envelope conformation. nih.gov Crystallography would determine the exact puckering of the ring.

Bond Parameters: Precise measurements of the C-S, C-O, and C-C bond lengths and the angles within the heterocyclic ring would be obtained. mdpi.com

Stereochemistry: Since the C-2 carbon is a chiral center, the compound exists as a pair of enantiomers ((R) and (S)). If a single enantiomer is crystallized, its absolute configuration can be determined. For a racemic mixture, crystallography would show both enantiomers present in the unit cell. It would also reveal the cis/trans relationship of the methoxy group relative to other ring substituents if present.

Chromatographic Separations for Isomer Isolation and Purification

Given that 1,3-Oxathiolane, 2-methoxy- is a chiral molecule, its synthesis typically yields a racemic mixture (an equal mixture of the R and S enantiomers). The separation of these enantiomers is essential, particularly in pharmaceutical applications where often only one enantiomer possesses the desired biological activity. google.com Chromatographic techniques are the primary methods for achieving this separation and for general purification. beilstein-journals.org

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for separating the enantiomers of 1,3-oxathiolane derivatives. researchgate.netacs.orggoogle.com This technique relies on the differential interaction of each enantiomer with the chiral environment of the column, leading to different retention times and allowing for their isolation as single, optically pure isomers. The successful separation and control of chirality are frequently monitored by chiral HPLC. researchgate.netacs.org In the context of related nucleoside analogues, chromatographic separation is a critical step to isolate the desired active cis-isomer from the inactive trans-isomer. google.combeilstein-journals.org

Computational and Theoretical Studies of 1,3 Oxathiolane, 2 Methoxy

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a standard and reliable method for predicting the properties of organic molecules. longdom.orgresearchgate.net These methods are instrumental in determining molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy. longdom.org

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a preferred computational method due to its balance of accuracy and computational cost, making it effective for studying the electronic structure of molecular systems. longdom.orgresearchgate.net The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is commonly used in conjunction with a basis set like 6-311++G(d,p) to achieve reliable predictions of molecular geometry and electronic properties. longdom.orgresearchgate.net

The initial step in a computational study involves the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For the analogue 2-methoxy-1,3-dioxolane (B17582) (MDOL), DFT calculations have been used to determine its optimized structural parameters. longdom.orgresearchgate.net The 1,3-oxathiolane (B1218472) ring, like the dioxolane ring, is not planar and typically adopts a puckered, envelope or half-chair conformation to relieve ring strain. nih.gov In the case of 2-methoxy-1,3-dioxolane, the calculations provide precise values for bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. These calculated values are generally in close agreement with experimental data, though minor discrepancies can arise because theoretical calculations often model the molecule in an isolated gaseous phase, whereas experimental results are typically obtained in a solid or liquid state. researchgate.net

Below are the calculated geometrical parameters for the analogue, 2-methoxy-1,3-dioxolane.

Interactive Table: Optimized Geometrical Parameters of 2-methoxy-1,3-dioxolane (Analogue) Note: This data is for the analogue compound 2-methoxy-1,3-dioxolane, calculated at the B3LYP/6-311++G(d,p) level. Atom numbering corresponds to standard conventions for this class of molecule.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | O1-C2 | 1.386 Å |

| C2-O3 | 1.413 Å | |

| O3-C4 | 1.438 Å | |

| C4-C5 | 1.527 Å | |

| C5-O1 | 1.435 Å | |

| C2-O6 | 1.386 Å | |

| O6-C7 | 1.419 Å | |

| Bond Angle | O3-C2-O1 | 111.67° |

| C4-O3-C2 | 108.71° | |

| C5-C4-O3 | 105.15° | |

| O1-C5-C4 | 105.34° | |

| C2-O1-C5 | 109.11° | |

| Dihedral Angle | C5-O1-C2-O3 | -21.49° |

| O1-C2-O3-C4 | 35.79° | |

| C2-O3-C4-C5 | -38.99° | |

| O3-C4-C5-O1 | 28.16° | |

| C4-C5-O1-C2 | 2.94° |

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations not only help in assigning the vibrational modes observed in experimental spectra (FT-IR and FT-Raman) but also confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies). longdom.orgresearchgate.net

For the model compound 2-methoxy-1,3-dioxolane, a detailed assignment of its 39 normal vibrational modes was conducted using DFT calculations. researchgate.net Key vibrational modes include C-H stretching, CH₂ scissoring and rocking, and C-O stretching. For instance, asymmetric and symmetric CH₂ stretching vibrations are typically observed above 3000 cm⁻¹ and between 2900-3000 cm⁻¹, respectively. longdom.org The calculated frequencies generally show good correlation with experimental values, although they are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. longdom.org

Interactive Table: Selected Vibrational Frequencies for 2-methoxy-1,3-dioxolane (Analogue) Note: This data is for the analogue compound 2-methoxy-1,3-dioxolane. Frequencies are in cm⁻¹.

| Vibrational Mode | Calculated (B3LYP) | Experimental FT-IR | Experimental FT-Raman |

| CH₂ Asymmetric Stretch | 3021 | - | 2960 |

| CH₂ Asymmetric Stretch | 3014 | 2946 | 2946 |

| CH₂ Symmetric Stretch | 2900 | 2839 | 2841 |

| CH₂ Scissoring | 1548 | - | 1534 |

| CH₂ Scissoring | 1511 | 1527 | 1527 |

| Ring Breathing | 871 | 870 | 872 |

Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption properties, such as the maximum absorption wavelength (λmax), excitation energies, and oscillator strengths. longdom.org These calculations provide insights into the electronic transitions occurring within the molecule upon absorption of UV-visible light. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial in this context. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. For the analogue 2-methoxy-1,3-dioxolane, the HOMO-LUMO energy gap was calculated to be -6.93 eV, with the main electronic transition corresponding to the promotion of an electron from the HOMO to the LUMO. longdom.org

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical technique for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. researchgate.netnih.gov By computing the magnetic shielding tensors for each nucleus in the presence of a magnetic field, the GIAO method can predict ¹H and ¹³C NMR spectra with high accuracy. researchgate.net These theoretical spectra are invaluable for confirming the structure of a synthesized compound and for assigning signals in complex experimental spectra. The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS). For 2-methoxy-1,3-dioxolane, the GIAO-calculated chemical shifts showed excellent agreement with the experimental data. researchgate.net

Interactive Table: Calculated vs. Experimental NMR Shifts for 2-methoxy-1,3-dioxolane (Analogue) Note: This data is for the analogue compound 2-methoxy-1,3-dioxolane. Chemical shifts (δ) are in ppm.

| Atom | Calculated ¹³C Shift | Experimental ¹³C Shift | Calculated ¹H Shift | Experimental ¹H Shift |

| C2 | 118.8 | 119.3 | 5.2 | 5.1 |

| C4 | 65.4 | 65.2 | 3.9 | 3.8 |

| C5 | 65.4 | 65.2 | 3.9 | 3.8 |

| C7 (methoxy) | 55.4 | 54.9 | 3.3 | 3.2 |

Calculation of Electronic Transitions (UV)

Thermodynamic and Magnetic Property Calculations

Quantum chemical calculations can also be used to predict the thermodynamic properties of a molecule at different temperatures. researchgate.net By combining the results of vibrational frequency analysis with statistical mechanics, it is possible to determine key thermodynamic functions such as heat capacity (C°p,m), entropy (S°m), and enthalpy change (ΔH°m). These properties are derived from the electronic, translational, rotational, and vibrational contributions to the total partition function of the molecule. Such calculations for 2-methoxy-1,3-dioxolane have shown how these properties vary with temperature, providing a complete thermodynamic profile of the compound. researchgate.net Furthermore, magnetic properties like magnetic susceptibility can also be computed, offering additional characterization of the molecule's electronic system. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

While a dedicated FMO analysis for 2-methoxy-1,3-oxathiolane is not prominently available in the literature, extensive studies on the analogous compound, 2-methoxy-1,3-dioxolane (MDOL), offer significant insights. researchgate.netlongdom.org DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been performed for MDOL. researchgate.netlongdom.org The HOMO is primarily localized over the C-O-C-O-C portion of the ring and the methoxy (B1213986) group, indicating this is the region of electron-donating capability. Conversely, the LUMO is distributed across the entire molecule, suggesting where an incoming electron would be accepted. researchgate.net

The calculated HOMO and LUMO energies for the analogous 2-methoxy-1,3-dioxolane provide an estimate of the electronic characteristics that can be expected for 2-methoxy-1,3-oxathiolane.

| Orbital | Energy (eV) |

| HOMO | -6.89 |

| LUMO | 1.84 |

| Energy Gap (ΔE) | 8.73 |

| Data derived from computational studies on the analogous compound 2-methoxy-1,3-dioxolane. researchgate.netlongdom.org |

The large energy gap of 8.73 eV for the dioxolane analogue suggests that 2-methoxy-1,3-oxathiolane is also likely to be a kinetically stable molecule. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure picture. uni-muenchen.de A key feature of NBO analysis is its ability to quantify stabilizing donor-acceptor interactions, particularly hyperconjugation, through second-order perturbation theory. uni-muenchen.dearxiv.org These interactions involve the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. uni-muenchen.de

For 2-methoxy-1,3-oxathiolane, several key hyperconjugative interactions are expected, primarily involving the lone pairs of the oxygen and sulfur heteroatoms. Detailed computational studies on the closely related six-membered 1,3-oxathiane (B1222684) ring provide a robust model for these interactions. acs.org The most significant delocalizations stem from the donation of electron density from the lone pair orbitals of oxygen (n_O) and sulfur (n_S) into the antibonding orbitals (σ*) of adjacent C-S, C-O, and C-H bonds. acs.org

These interactions are crucial in defining the molecule's conformational preferences and are central to the anomeric effect. For instance, the interaction between an axial lone pair on the ring oxygen and the axial C-S antibonding orbital (n_O -> σ*_C-S) is a classic anomeric interaction that stabilizes conformations where the methoxy group is axial. acs.orgwikipedia.org

| Donor NBO | Acceptor NBO | Interaction Type | Significance |

| n(O) | σ(C-S) | Anomeric Effect | Stabilizes axial conformers |

| n(S) | σ(C-O) | Anomeric Effect | Contributes to conformational stability |

| n(O) | σ(C-H) | Hyperconjugation | Influences bond lengths and acidity |

| n(S) | σ(C-H) | Hyperconjugation | Influences bond lengths and acidity |

| σ(C-H) | σ*(C-O / C-S) | Hyperconjugation | Contributes to overall molecular stability |

| Table summarizing the principal hyperconjugative interactions expected in 2-methoxy-1,3-oxathiolane, based on analyses of analogous systems. acs.org |

Topological Parameters and Electron Density Distribution (Reduced Density Gradient, DOS)

The theory of Atoms in Molecules (AIM), developed by Bader, analyzes the topology of the electron density (ρ(r)) to characterize chemical bonding. researchgate.net Key parameters at a bond critical point (BCP) include the electron density itself, its Laplacian (∇²ρ(r)), and the total energy density (H(r)). researchgate.net A negative Laplacian (∇²ρ(r) < 0) indicates a shared-shell interaction, typical of covalent bonds, while a positive value (∇²ρ(r) > 0) suggests a closed-shell interaction, such as ionic or van der Waals forces. researchgate.net